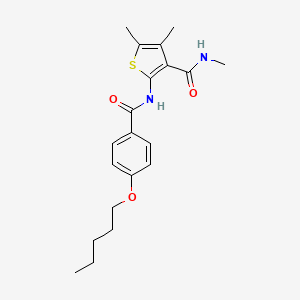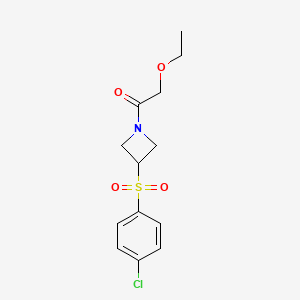
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide, commonly known as CTB or 4-CNB-TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Mécanisme D'action
The mechanism of action of CTB involves the formation of a covalent bond between the carbonyl group of CTB and the active site of the protease. This covalent bond is reversible, allowing CTB to act as a competitive inhibitor of protease activity. The trifluoromethyl group of CTB has been found to play an important role in its mechanism of action, with studies suggesting that it may act as a hydrogen bond acceptor, stabilizing the interaction between CTB and the protease.
Biochemical and Physiological Effects
CTB has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on proteases, CTB has been shown to inhibit the activity of other enzymes, including phospholipase A2 and elastase. CTB has also been found to have anti-inflammatory effects, with studies suggesting that it may inhibit the production of inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. CTB is also highly specific in its inhibition of proteases, making it a valuable tool for studying the mechanism of action of these enzymes. However, CTB also has some limitations. Its inhibitory effects on proteases are reversible, which may limit its usefulness in certain experiments. Additionally, CTB has been found to have some toxicity in vitro, which may limit its use in certain cell-based assays.
Orientations Futures
There are a number of future directions for research on CTB. One area of interest is the development of new derivatives of CTB that may have improved specificity or potency. Another area of interest is the use of CTB in the study of different proteases and their roles in various biological processes. Finally, CTB may have potential therapeutic applications, particularly in the treatment of inflammatory diseases. Further research is needed to explore these and other potential applications of CTB.
Conclusion
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide is a valuable tool for studying different biological processes. Its inhibitory effects on proteases, enzymes, and inflammatory cytokines have made it a valuable tool for studying the mechanism of action of these molecules. While CTB has some limitations, its unique properties make it a valuable tool for scientific research. Further research is needed to explore its potential applications in different areas of research.
Méthodes De Synthèse
The synthesis method of CTB involves the reaction of 4-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanoethyl)amine to yield CTB. The chemical structure of CTB is shown in Figure 1.
Applications De Recherche Scientifique
CTB has been widely used in scientific research as a tool for studying different biological processes. It has been found to be particularly useful in the study of proteases, enzymes that catalyze the hydrolysis of peptide bonds in proteins. CTB has been shown to inhibit the activity of a number of proteases, including trypsin, chymotrypsin, and cathepsin B. This inhibition has been found to be reversible, making CTB a valuable tool for studying the mechanism of action of proteases.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7(6-15)16-10(17)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCSBBKEVXQTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2660304.png)


![2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide](/img/structure/B2660307.png)

![2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B2660309.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)


![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)
![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2660322.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)
